N-[3,5-bis(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a thiophene ring substituted with an ethyl group and a carboxamide group, along with a phenyl ring substituted with two trifluoromethyl groups. The presence of trifluoromethyl groups imparts significant electron-withdrawing effects, which can influence the compound’s reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is functionalized with an ethyl group and a carboxamide group. The phenyl ring with trifluoromethyl groups can be introduced through a Friedel-Crafts acylation reaction, followed by coupling with the thiophene derivative under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance binding affinity to certain proteins or enzymes through hydrogen bonding and hydrophobic interactions. This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 3,5-Bis(trifluoromethyl)hydrocinnamic acid
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide is unique due to its combination of a thiophene ring and a phenyl ring with trifluoromethyl groups. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NOS/c1-2-12-3-8(7-24-12)13(23)22-11-5-9(14(16,17)18)4-10(6-11)15(19,20)21/h3-7H,2H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJSHCUFAWFJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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